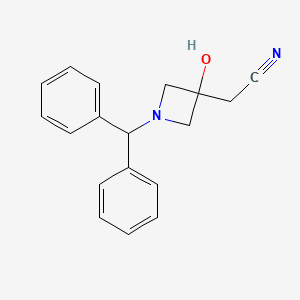

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(1-benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-12-11-18(21)13-20(14-18)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,21H,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVZRQYYMBDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile typically involves the reaction of benzhydryl chloride with 3-hydroxyazetidine in the presence of a base, followed by the addition of acetonitrile. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzhydryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(1-Benzhydryl-3-oxoazetidin-3-yl)acetonitrile.

Reduction: Formation of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)ethylamine.

Substitution: Formation of various substituted benzhydryl derivatives.

Scientific Research Applications

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the hydroxyazetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Derivatives ()

- Core Structure : Coumarin (oxygen-containing bicyclic framework) vs. azetidine in the target compound.

- Functional Groups : Acetyloxy and methyl groups vs. benzhydryl, hydroxyazetidine, and acetonitrile.

- Key Differences: The coumarin derivatives exhibit planar or near-planar geometries due to aromatic conjugation, whereas the azetidine ring in the target compound introduces non-planar, strained geometry. The acetonitrile group in the target compound is a stronger electron-withdrawing group compared to the ester groups in coumarin derivatives, altering electronic density distribution.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Benzamide with a hydroxy-tert-butyl group vs. azetidine-acetonitrile framework.

- Functional Groups : N,O-bidentate directing group vs. hydroxyazetidine and nitrile.

- Key Differences :

- The benzamide’s N,O-directing group facilitates metal-catalyzed C–H activation, whereas the hydroxyazetidine in the target compound may act as a tridentate ligand due to its nitrogen, oxygen, and nitrile functionalities.

- Steric hindrance from the benzhydryl group in the target compound could reduce catalytic efficiency compared to the less bulky benzamide derivative.

Electronic Properties and Reactivity

HOMO/LUMO Profiles

- Coumarin Derivatives (): DFT studies reveal HOMO/LUMO orbitals localized on the coumarin ring, with charge density variations influencing reactivity. Non-planar structures (e.g., compounds 3 and 4) exhibit reduced conjugation, lowering stabilization energy.

- Target Compound :

- Predicted HOMO/LUMO distribution likely centers on the azetidine ring and nitrile group. Strain in the azetidine ring may elevate LUMO energy, increasing electrophilicity at the nitrile carbon.

Directing Group Efficacy

Research Findings and Limitations

- Quantum Chemical Insights : While coumarin derivatives’ DFT data highlight conjugation-dependent reactivity, analogous studies on the target compound are lacking. Computational modeling is needed to validate its electronic properties.

- Catalytic Potential: The N,O-benzamide’s success in C–H functionalization suggests that the target compound’s hydroxyazetidine could be tailored for niche catalytic applications, provided steric challenges are mitigated.

- Contradictions : The azetidine’s strain may enhance reactivity but reduce stability compared to six-membered coumarin or flexible benzamide systems.

Biological Activity

2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, with the CAS number 2138205-34-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which is significant in influencing its biological interactions. The presence of the benzhydryl group contributes to its lipophilicity, potentially enhancing membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O |

| Molecular Weight | 270.34 g/mol |

| CAS Number | 2138205-34-0 |

| IUPAC Name | 2-(1-benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile |

The biological activity of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is primarily linked to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Biological Activity

Research indicates that 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile exhibits several biological activities:

- Antimicrobial Activity : Initial assays have shown that the compound possesses antimicrobial properties against certain bacterial strains, suggesting a potential role as an antibacterial agent.

- Cytotoxicity : Studies have indicated cytotoxic effects on cancer cell lines, indicating potential applications in oncology. The specific pathways through which it induces apoptosis or inhibits proliferation are under investigation.

- Neuroprotective Effects : There are emerging reports suggesting that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating moderate cytotoxicity.

Case Study 3: Neuroprotective Potential

A recent investigation into the neuroprotective effects of the compound utilized a model of oxidative stress in neuronal cells. The results indicated that pre-treatment with 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile significantly reduced markers of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.